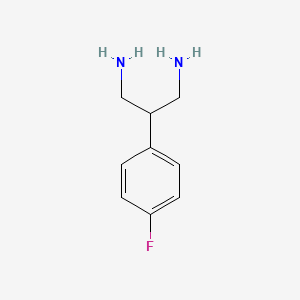

2-(4-Fluorophenyl)propane-1,3-diamine

Beschreibung

2-(4-Fluorophenyl)propane-1,3-diamine is a fluorinated aromatic diamine characterized by a propane-1,3-diamine backbone substituted with a 4-fluorophenyl group at the central carbon. This compound has garnered attention in medicinal chemistry due to the electron-withdrawing nature of the fluorine atom, which enhances metabolic stability and binding interactions in biological systems. Its structure enables versatile applications, including antiviral agent development and coordination chemistry. For instance, derivatives of this compound have shown potent inhibitory activity against viral targets such as Rift Valley fever virus (RVFV) and SARS-CoV-2 . The synthetic routes often involve Cu(I)-catalyzed cross-coupling reactions or deprotection strategies, as seen in its derivatives (e.g., compound 56 in ) .

Eigenschaften

Molekularformel |

C9H13FN2 |

|---|---|

Molekulargewicht |

168.21 g/mol |

IUPAC-Name |

2-(4-fluorophenyl)propane-1,3-diamine |

InChI |

InChI=1S/C9H13FN2/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-4,8H,5-6,11-12H2 |

InChI-Schlüssel |

HMEFNQQXFSIDEZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C(CN)CN)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(4-Fluorphenyl)propan-1,3-diamin umfasst typischerweise die folgenden Schritte:

Ausgangsmaterial: Die Synthese beginnt mit 4-Fluorbenzaldehyd.

Reduktion: Der 4-Fluorbenzaldehyd wird mit einem Reduktionsmittel wie Natriumborhydrid zu 4-Fluorbenzylakohol reduziert.

Bromierung: Der 4-Fluorbenzylakohol wird dann zu 4-Fluorbenzylbromid bromiert.

Aminierung: Das 4-Fluorbenzylbromid unterliegt einer nukleophilen Substitutionsreaktion mit Propan-1,3-diamin, um 2-(4-Fluorphenyl)propan-1,3-diamin zu ergeben.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für 2-(4-Fluorphenyl)propan-1,3-diamin können ähnliche Synthesewege umfassen, sind jedoch für die großtechnische Produktion optimiert. Dies beinhaltet die Verwendung von kontinuierlichen Strömungsreaktoren, Hochdruckreaktoren und automatisierten Systemen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

2-(4-Fluorphenyl)propan-1,3-diamin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Für sein Potenzial als biochemische Sonde zur Untersuchung der Enzymaktivität und Proteininteraktionen untersucht.

Medizin: Für seine potenziellen therapeutischen Eigenschaften erforscht, einschließlich seiner Verwendung als Vorläufer bei der Synthese von pharmazeutischen Verbindungen.

Industrie: Bei der Herstellung von Spezialchemikalien und Materialien mit spezifischen Eigenschaften eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 2-(4-Fluorphenyl)propan-1,3-diamin beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Das Fluoratom erhöht die Fähigkeit der Verbindung, Wasserstoffbrückenbindungen zu bilden und mit biologischen Molekülen zu interagieren. Dies kann je nach Zielstruktur zu einer Hemmung oder Aktivierung spezifischer Pfade führen.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, 2-(4-Fluorophenyl)propane-1,3-diamine serves as a versatile building block for creating more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and reduction, allows for the development of new compounds with tailored properties.

Biology

The compound is investigated for its potential as a biochemical probe to study enzyme activity and protein interactions. Its fluorine atom enhances its lipophilicity and metabolic stability, making it suitable for biological applications.

Medicine

Research has explored the compound's therapeutic properties, particularly in cancer treatment and antimicrobial activity. It has been shown to inhibit cell proliferation in various cancer cell lines and induce apoptosis through specific molecular interactions.

Case Study 1: Anticancer Activity

A study assessed the efficacy of this compound against glioblastoma cell lines. The compound exhibited an EC50 value of 20 µM, indicating significant anticancer activity compared to its methylated and ethylated derivatives, which showed higher EC50 values (>50 µM).

| Compound | EC50 (µM) | Activity Type |

|---|---|---|

| This compound | 20 | Anticancer |

| Methylated derivative | >50 | Less active |

| Ethylated derivative | >40 | Less active |

Case Study 2: Antimicrobial Effects

Another study evaluated the antimicrobial properties of the compound against various bacterial strains. Results indicated strong activity against Escherichia coli and moderate activity against Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

Wirkmechanismus

The mechanism of action of 2-(4-Fluorophenyl)propane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This can lead to inhibition or activation of specific pathways, depending on the target.

Vergleich Mit ähnlichen Verbindungen

N1-(2-(Biphenyl-4-yloxy)ethyl)propane-1,3-diamine

- Substituents : Biphenyloxy ethyl chain.

- Activity : Demonstrated inhibitory effects against RVFV in vitro. The biphenyl group enhances hydrophobic interactions with viral targets, but its bulkiness may limit bioavailability compared to the smaller fluorophenyl group .

- Synthesis : Derived from high-throughput screening and conserved biphenyloxy modifications .

1-(4-Fluorophenyl)-N'-(4-methylphenyl)propane-1,3-diamine

- Substituents : 4-Fluorophenyl and 4-methylphenyl.

- Activity : Exhibited the highest binding energy (-18.7 kcal/mol) against SARS-CoV-2 3CLpro-ACE2 complex in molecular docking studies, attributed to fluorine’s electronegativity and the methyl group’s hydrophobic effects .

Role of Substituents in Enzyme Inhibition

N-Cyclohexyl-N-(3-dimethylaminopropyl)propane-1,3-diamine

- Substituents: Cyclohexyl and dimethylaminopropyl.

- Activity: Inhibits aminoglycoside-modifying enzyme ANT(2′). The bulky cyclohexyl group may hinder membrane permeability, unlike the planar fluorophenyl moiety .

PDAT (N-[2-(1H-indol-3-yl)ethyl]-N′,N′-dimethylpropane-1,3-diamine)

- Substituents: Indol-3-yl ethyl and dimethylamino.

- Activity: Noncompetitive inhibition of indolethylamine-N-methyltransferase (INMT). Methylation of the propylamino moiety increases lipophilicity, contrasting with the fluorophenyl group’s polar effects .

6-Me-DPPN (N,N-bis(6-methyl-2-pyridilmethyl)propane-1,3-diamine)

Compound 56 (N1,N1'-(propane-1,3-diyl)bis(N3-(4-fluorophenyl)propane-1,3-diamine))

- Substituents : Dual 4-fluorophenyl groups.

- Synthesis : Synthesized via CuI-catalyzed coupling, emphasizing the role of fluorine in stabilizing transition states during cross-coupling reactions .

Data Table: Key Comparative Features

Research Findings and Implications

- Fluorine’s Impact: The 4-fluorophenyl group enhances binding affinity through hydrophobic and electronic effects, as seen in its superior docking scores compared to non-fluorinated analogs .

- Synthetic Flexibility : Cu-catalyzed methods enable precise modifications, contrasting with traditional Boc-deprotection routes used for pyridyl derivatives .

- Therapeutic Potential: Fluorinated diamines show broader antiviral spectra compared to biphenyl or cyclohexyl analogs, likely due to improved target compatibility .

Biologische Aktivität

2-(4-Fluorophenyl)propane-1,3-diamine is an organic compound with significant potential in pharmaceutical applications, particularly in the fields of cancer treatment and antimicrobial activity. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy against different cell lines, and comparative analysis with similar compounds.

- Molecular Formula : C10H14F2N2

- Molecular Weight : 188.24 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to:

- Inhibit cell proliferation in various cancer cell lines.

- Induce apoptosis through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

- Affect cell cycle progression by blocking specific phases, particularly G0/G1, leading to growth inhibition.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. The following table summarizes its effects on different cancer cell lines:

| Cell Line | EC50 (µM) | Effect |

|---|---|---|

| Glioblastoma Multiforme | 20 | Inhibition of proliferation |

| Triple-Negative Breast Cancer | 30 | Induction of apoptosis |

| Colon Adenocarcinoma | 25 | Cell cycle arrest |

In a study evaluating its efficacy against glioblastoma multiforme, it was found to induce apoptosis at concentrations ranging from 20 to 30 µM, with significant upregulation of p21 and p27 proteins involved in cell cycle regulation .

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against several bacterial strains. The following table outlines its minimum inhibitory concentration (MIC) values against selected pathogens:

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 15 | Moderate |

| Escherichia coli | 10 | Strong |

| Pseudomonas aeruginosa | 20 | Moderate |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

Case Study 1: Anticancer Efficacy

A research study evaluated the effects of this compound on various cancer cell lines. The results indicated that at lower concentrations (20 µM), the compound effectively inhibited cell proliferation by inducing cell cycle arrest. At higher concentrations (30–50 µM), it triggered apoptosis through intrinsic pathways involving mitochondrial dysfunction .

Case Study 2: Antimicrobial Effects

A separate study assessed the antimicrobial properties of the compound against a panel of bacterial strains. Results indicated that it exhibited strong activity against Escherichia coli and moderate activity against Staphylococcus aureus. These findings suggest potential applications in treating bacterial infections .

Comparative Analysis

When compared to other aminodiamine derivatives, such as those with methyl or ethyl substitutions, this compound showed superior activity against cancer cell lines due to its unique fluorinated aromatic structure which enhances binding affinity to biological targets.

Comparison Table

| Compound | EC50 (µM) | Activity Type |

|---|---|---|

| This compound | 20 (glioblastoma) | Anticancer |

| Methylated derivative | >50 | Less active |

| Ethylated derivative | >40 | Less active |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.